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molecular formula C14H13ClN2O3 B8703587 Methyl 4-(2-chloro-5-methylpyrimidin-4-yl)-2-methoxybenzoate

Methyl 4-(2-chloro-5-methylpyrimidin-4-yl)-2-methoxybenzoate

Cat. No. B8703587
M. Wt: 292.72 g/mol
InChI Key: QWWXFLQMWDIIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486941B2

Procedure details

To a solution of 2,4-dichloro-5-methylpyrimidine (244 mg, 1.5 mmol) and methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (210 mg, 1.0 mmol) in toluene (3 mL) were added n-propanol (1 mL), aqueous sodium bicarbonate (2 M, 1.5 μL) and tetrakis(triphenylphosphine)palladium[0] (116 mg, 0.1 mmol). The reaction was heated at 110° C. for 40 h, then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer was extracted twice further with ethyl acetate and the combined organic fractions were washed with water, brine then dried (sodium sulfate), filtered and concentrated. Silica gel chromatography using 30-60% ethyl acetate/petroleum spirit as eluent provided methyl 4-(2-chloro-5-methylpyrimidin-4-yl)-2-methoxybenzoate as a cream solid (165 mg, 56%); LC-ESI-MS (method B): rt 6.2 min.; m/z 293.3/295.3 [M+H]+.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 μL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH3:9])=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:21]=[C:20](B2OC(C)(C)C(C)(C)O2)[CH:19]=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15].C(O)CC.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:20]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([O:11][CH3:10])[CH:21]=2)[C:5]([CH3:9])=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C
Name
Quantity
210 mg
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(CC)O
Name
Quantity
1.5 μL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
116 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice further with ethyl acetate
WASH
Type
WASH
Details
the combined organic fractions were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C1=CC(=C(C(=O)OC)C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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